molecular formula BiH2NaO B12357561 CID 156592233

CID 156592233

Cat. No.: B12357561
M. Wt: 249.986 g/mol
InChI Key: XJRRDZOMMJSRGM-UHFFFAOYSA-N
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Description

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin E, CID 156582093; oscillatoxin F, CID 156582092), CID 156592233 may belong to this family of marine-derived toxins. Oscillatoxins are polyketide metabolites produced by cyanobacteria, known for their cytotoxic and enzyme-inhibitory activities .

Properties

Molecular Formula

BiH2NaO

Molecular Weight

249.986 g/mol

InChI

InChI=1S/Bi.Na.H2O/h;;1H2

InChI Key

XJRRDZOMMJSRGM-UHFFFAOYSA-N

Canonical SMILES

O.[Na].[Bi]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156592233 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, the preparation might include steps such as nucleophilic substitution, oxidation, or reduction reactions, depending on the functional groups present in the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 156592233 undergoes various types of chemical reactions, including:

    Oxidation: This

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156592233, we compare it with four oscillatoxin derivatives (Figure 1, ) and structurally analogous compounds from –17 . Key parameters include molecular properties, bioactivity, and synthesis methodologies.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 1261080-59-4 (CID 78358133) CAS 1254115-23-5 (CID 57416287)
Molecular Formula Not reported C₃₃H₄₈O₈ C₃₄H₅₀O₈ C₇H₇NO₃S C₇H₁₄N₂O
Molecular Weight Not reported 572.7 g/mol 586.7 g/mol 185.20 g/mol 142.20 g/mol
LogP (Consensus) Not reported 4.2 (estimated) 4.5 (estimated) 0.03 0.03
Solubility (ESOL) Not reported Low (marine toxin) Low 2.74 mg/mL (soluble) 86.7 mg/mL (highly soluble)
Bioactivity Not reported Cytotoxic, inhibits PP2A phosphatase Enhanced cytotoxicity vs. parent compound CYP1A2 inhibition P-gp substrate, low BBB permeability
Synthesis Method Not reported Polyketide synthase pathway Methylation of oscillatoxin D Oxidative sulfonation SN2 reaction in polar aprotic solvent

Key Findings:

Structural Analogues :

  • Oscillatoxin derivatives (CID 101283546, 185389) exhibit large polyketide backbones, correlating with their cytotoxic properties . In contrast, smaller compounds like CID 78358133 (CAS 1261080-59-4) and CID 57416287 (CAS 1254115-23-5) feature heteroatom-rich structures, enabling diverse bioactivities such as enzyme inhibition and substrate specificity .
  • This compound’s hypothetical structure likely shares a polyketide core, given its association with oscillatoxins, but may differ in side-chain modifications affecting solubility and target affinity.

Physicochemical Properties :

  • Oscillatoxins display low solubility due to their lipophilic polyketide chains, limiting bioavailability . Smaller analogs like CID 78358133 and CID 57416287 show higher solubility (2.74–86.7 mg/mL), attributed to polar functional groups (e.g., sulfonyl, amide) .
  • LogP values for oscillatoxins (~4.2–4.5) suggest strong membrane permeability, aligning with their intracellular targets (e.g., PP2A phosphatase). CID 57416287’s low LogP (0.03) and P-gp substrate status indicate efflux susceptibility, reducing CNS penetration .

Biological Activity :

  • Oscillatoxin D (CID 101283546) is a potent PP2A inhibitor (IC₅₀ ~0.1 nM), while its methylated derivative (CID 185389) shows improved cytotoxicity in cancer cell lines .
  • CID 78358133 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, suggesting utility in drug-drug interaction studies .

Synthesis and Accessibility :

  • Oscillatoxins are biosynthesized via modular polyketide synthases, complicating synthetic production . In contrast, CID 57416287 and CID 78358133 are synthesized through straightforward organic reactions (e.g., SN2, sulfonation), enabling scalable production .

Research Implications and Gaps

  • This compound: Further studies are needed to elucidate its structure, synthesis, and biological targets.
  • Comparative Insights : The oscillatoxin family’s bioactivity highlights marine natural products as underutilized sources of drug leads. Smaller analogs demonstrate how structural simplification can enhance solubility and synthetic feasibility without sacrificing target engagement.

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on CID 156592233?

  • Methodological Approach : Conduct a systematic review using databases (e.g., PubMed, SciFinder) with keywords related to this compound’s properties, applications, and mechanisms. Analyze recent publications (last 5 years) to map trends and identify understudied areas, such as its interactions with specific biological targets or environmental stability. Use citation tracking tools to locate foundational studies and assess their limitations .
  • Criteria for Success : A gap is validated if it addresses novel mechanistic insights, unresolved contradictions in prior data, or unexplored applications (e.g., catalytic behavior, toxicity profiles).

Q. What frameworks are effective for formulating hypotheses about this compound’s mechanisms of action?

  • Methodological Approach : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Specific enzyme systems or cellular models.
  • Intervention: Exposure to this compound at varying concentrations.
  • Outcome: Quantify binding affinity or metabolic disruption.
    • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For instance, test whether this compound’s redox activity correlates with oxidative stress in in vitro models .

Q. How to design reproducible experiments for studying this compound’s physicochemical properties?

  • Methodological Approach :

  • Controls : Include positive/negative controls (e.g., known redox-active compounds for comparison).
  • Documentation : Follow guidelines for reporting experimental conditions (e.g., solvent purity, temperature gradients, instrument calibration) as per IUPAC standards.
  • Replication : Perform triplicate measurements and report standard deviations. For synthesis, provide detailed protocols for purification and characterization (e.g., NMR, HPLC) .

Advanced Research Questions

Q. What statistical methods are optimal for resolving contradictions in this compound’s reported bioactivity data?

  • Methodological Approach :

  • Root Cause Analysis : Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies, such as batch-to-batch purity differences or assay interference.
  • Meta-Analysis : Aggregate data from multiple studies to calculate effect sizes and heterogeneity indices (e.g., ). For instance, reconcile conflicting IC₅₀ values by adjusting for assay sensitivity (e.g., fluorometric vs. colorimetric methods) .
  • Experimental Replication : Reproduce key studies under standardized conditions, prioritizing protocols with high methodological rigor (e.g., blinded analysis) .

Q. How to optimize experimental parameters for this compound’s synthesis while minimizing byproducts?

  • Methodological Approach :

  • Design of Experiments (DOE) : Apply response surface methodology (RSM) to model factors like reaction temperature, catalyst loading, and solvent polarity.
  • Analytical Validation : Use LC-MS/MS to track intermediate species and quantify yield vs. byproduct ratios.
  • Sustainability Metrics : Evaluate solvent selection using green chemistry principles (e.g., E-factor calculations) .

Q. What interdisciplinary strategies enhance the study of this compound’s environmental impact?

  • Methodological Approach :

  • Combined Techniques : Pair computational modeling (e.g., DFT for degradation pathways) with empirical ecotoxicity assays (e.g., Daphnia magna survival tests).
  • Data Integration : Use GIS mapping to correlate this compound’s environmental persistence with regional industrial usage patterns.
  • Ethical Review : Assess long-term ecological risks through lifecycle analysis (LCA), ensuring compliance with REACH regulations .

Data Management and Reporting

Q. How to ensure compliance with reproducibility standards when publishing this compound-related data?

  • Methodological Approach :

  • Supporting Information : Deposit raw datasets (e.g., spectral files, crystallographic data) in repositories like ChemSpider or Zenodo.
  • Experimental Details : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including purity validation (e.g., elemental analysis) and instrument parameters .
  • Citation Practices : Use tools like Zotero with ACS or RSC style templates to ensure consistent referencing of primary literature .

Contradiction and Validation

Q. What protocols validate the identity of newly synthesized this compound derivatives?

  • Methodological Approach :

  • Multi-Technique Characterization : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm structural integrity.
  • Cross-Validation : Compare spectroscopic data with computational predictions (e.g., NMR chemical shift simulations via ACD/Labs).
  • Peer Review : Share characterization data pre-publication with independent labs for verification .

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